1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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Overview
Description
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of a bicyclo[2.1.1]hexane core with a methoxymethyl group and an amine hydrochloride moiety, making it a versatile compound for synthetic and research purposes.
Preparation Methods
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are reacted under photochemical conditions to form the bicyclo[2.1.1]hexane structure.
Introduction of the methoxymethyl group: This step involves the reaction of the bicyclic core with methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides to introduce different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can be compared with other similar compounds such as:
- Bicyclo[2.1.1]hexan-2-amine hydrochloride
- Bicyclo[2.1.1]hexan-1-amine hydrochloride
- 1-{Bicyclo[2.1.1]hexan-2-yl}methanamine hydrochloride
These compounds share the bicyclic core structure but differ in the functional groups attached, which can influence their reactivity and applications. The presence of the methoxymethyl group in this compound provides unique properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-9-5-7-2-6(8,3-7)4-10-7;/h2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQJLXYCABKCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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